molecular formula C7H15NO2S B13254428 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione

4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione

Cat. No.: B13254428
M. Wt: 177.27 g/mol
InChI Key: NPWXXJYDEXVNBM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound. It features a thiane ring, which is a six-membered ring containing one sulfur atom. The compound is characterized by the presence of an aminomethyl group and a methyl group attached to the thiane ring. This structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione typically involves the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbonyl compound.

    Introduction of the Aminomethyl Group: This step often involves the reaction of the thiane ring with formaldehyde and ammonia or a primary amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thiane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiane derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between sulfur-containing heterocycles and biological macromolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the thiane ring provides a hydrophobic environment that enhances binding affinity. The sulfur atom can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: Similar in structure but contains a nitrogen atom in the ring instead of sulfur.

    4-(Aminomethyl)thiazole: Contains both sulfur and nitrogen in a five-membered ring.

    4-(Aminomethyl)thiophene: Features a sulfur-containing five-membered ring.

Uniqueness

4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione is unique due to its six-membered thiane ring, which imparts distinct chemical properties compared to five-membered sulfur-containing heterocycles

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(4-methyl-1,1-dioxothian-4-yl)methanamine

InChI

InChI=1S/C7H15NO2S/c1-7(6-8)2-4-11(9,10)5-3-7/h2-6,8H2,1H3

InChI Key

NPWXXJYDEXVNBM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)CC1)CN

Origin of Product

United States

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